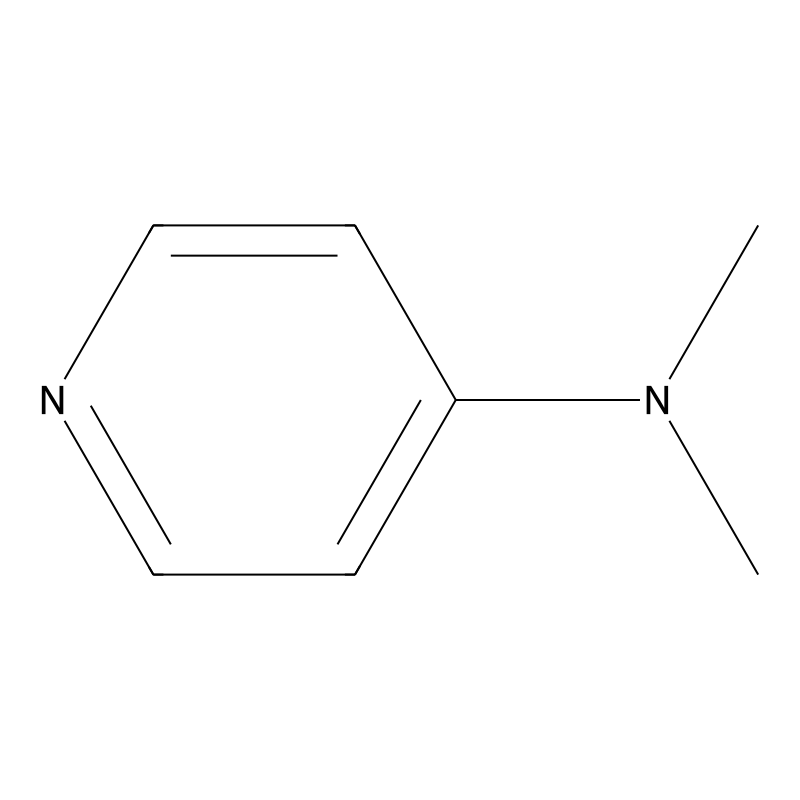

4-Dimethylaminopyridine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Highly Versatile Catalyst:

-Dimethylaminopyridine (DMAP) is a crucial compound in scientific research due to its exceptional catalytic properties. It functions as a nucleophilic catalyst, meaning it donates electrons to accelerate chemical reactions. This characteristic makes DMAP invaluable in numerous organic transformations, including:

- Esterifications with anhydrides: DMAP enhances the reaction rate between alcohols and anhydrides to form esters.

- The Baylis-Hillman reaction: This reaction involves the coupling of an activated alkene with an aldehyde or ketone to form a carbon-carbon bond. DMAP significantly accelerates this process.

- Hydrosilylations: DMAP facilitates the addition of a silicon-hydrogen bond (Si-H) to unsaturated carbon-carbon bonds.

- Tritylation: This reaction involves the introduction of a trityl group (C6H5)3C to a molecule. DMAP serves as a catalyst for this process.

- The Steglich rearrangement: This reaction involves the rearrangement of an amide to an ester. DMAP plays a vital role as a catalyst.

- Staudinger synthesis of β-lactams: This reaction produces β-lactam rings, which are crucial components of many antibiotics. DMAP acts as a catalyst in this process.

These are just a few examples, and DMAP finds applications in numerous other organic transformations. Its versatility and efficiency make it a valuable tool for researchers in various fields, including medicinal chemistry, materials science, and polymer chemistry.

Beyond Catalysis:

Beyond its catalytic applications, DMAP is also involved in research exploring its potential in other areas:

- Charge transfer complexes: Researchers are investigating the formation of charge transfer complexes between DMAP and other molecules, which can have unique properties and potential applications in materials science and biomedicine.

- DNA binding: Studies are exploring the potential of DMAP to interact with DNA molecules, which could have implications in gene regulation and drug discovery.

4-Dimethylaminopyridine is an organic compound with the molecular formula and a molecular weight of approximately 122.17 g/mol. This white solid is a derivative of pyridine and features a dimethylamino group in the para position. Due to its basicity, it acts as a potent nucleophilic catalyst in various organic reactions, significantly enhancing reaction rates compared to other nucleophiles like pyridine itself .

DMAP's catalytic activity stems from its ability to donate a lone pair of electrons. This basicity allows it to activate substrates by accepting a proton, making them more susceptible to nucleophilic attack. For example, in esterification reactions, DMAP activates the carbonyl group of the carboxylic acid, facilitating the nucleophilic attack by the alcohol [].

- Esterification: It greatly accelerates the formation of esters from carboxylic acids and alcohols, particularly with acetic anhydride.

- Acylation: It facilitates acylation reactions, making it valuable in synthesizing amides and esters.

- Alkylation and Etherification: The compound is also effective in alkylation and etherification processes .

- Baylis-Hillman Reaction: This reaction benefits from the catalytic properties of 4-dimethylaminopyridine, allowing for the formation of β-hydroxy carbonyl compounds.

- Staudinger Synthesis: It plays a role in synthesizing β-lactams through Staudinger reactions .

The mechanism of action typically involves forming an acyl-pyridinium ion intermediate, which then reacts with nucleophiles like alcohols to yield the desired products without forming stable intermediates .

The synthesis of 4-dimethylaminopyridine typically involves a two-step process starting from pyridine:

- Oxidation of Pyridine: Pyridine is oxidized to form the 4-pyridylpyridinium cation.

- Reaction with Dimethylamine: The cation then reacts with dimethylamine to yield 4-dimethylaminopyridine .

Alternative methods may involve modifying existing pyridine derivatives or employing more complex synthetic routes that incorporate various functional groups.

4-Dimethylaminopyridine finds extensive applications across multiple fields:

- Organic Synthesis: Its primary use as a catalyst in esterification and acylation reactions makes it invaluable in organic chemistry.

- Pharmaceutical Industry: It aids in synthesizing pharmaceutical compounds, particularly those requiring amide or ester functionalities.

- Polymer Chemistry: It is used in creating polymers through various polymerization techniques.

- Analytical Chemistry: The compound serves as a reagent in analytical methods to detect or quantify specific substances .

Studies have explored the interactions of 4-dimethylaminopyridine with other reagents and substrates. For example, it forms complexes with phosphorus chlorides, facilitating reactions that release chloride ions. Its nucleophilic nature allows it to participate in various metal-free oxidation processes, enhancing the efficiency of organic transformations without requiring metal catalysts .

Several compounds share structural or functional similarities with 4-dimethylaminopyridine. Below are some notable examples:

| Compound Name | Structure | Key Characteristics |

|---|---|---|

| 3-Dimethylaminopyridine | C₇H₉N₂ | Less basic than 4-Dimethylaminopyridine; used as a nucleophile. |

| Pyridine | C₅H₅N | Basicity lower than that of 4-Dimethylaminopyridine; used as a solvent and reagent. |

| N,N-Diethylaminopyridine | C₈H₁₁N₂ | Similar catalytic properties but different sterics due to ethyl groups. |

| N,N-Dimethylaniline | C₈H₁₁N | Exhibits different reactivity profiles; used primarily in dye synthesis. |

Uniqueness of 4-Dimethylaminopyridine

What distinguishes 4-dimethylaminopyridine from these similar compounds is its superior nucleophilicity and catalytic efficiency, particularly in acyl transfer reactions. Its ability to significantly enhance reaction rates (up to 10,000 times) makes it an essential tool in organic synthesis compared to its counterparts .

Physical Description

Colorless solid; [Merck Index] Beige crystalline solid; [Sigma-Aldrich MSDS]

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

Melting Point

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 6 of 615 companies. For more detailed information, please visit ECHA C&L website;

Of the 38 notification(s) provided by 609 of 615 companies with hazard statement code(s):;

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

H310 (72.41%): Fatal in contact with skin [Danger Acute toxicity, dermal];

H314 (28.9%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H315 (65.35%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (42.04%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H319 (39.74%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H331 (46.96%): Toxic if inhaled [Danger Acute toxicity, inhalation];

H335 (32.18%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H370 (31.03%): Causes damage to organs [Danger Specific target organ toxicity, single exposure];

H411 (44.83%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

Pictograms

Corrosive;Acute Toxic;Irritant;Health Hazard;Environmental Hazard

Other CAS

Wikipedia

General Manufacturing Information

4-Pyridinamine, N,N-dimethyl-: ACTIVE